

Mycoplanecin C: A Chemical Probe for Elucidating DNA Replication Dynamics

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Compound of Interest

Compound Name: Mycoplanecin C

Cat. No.: B12711144

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

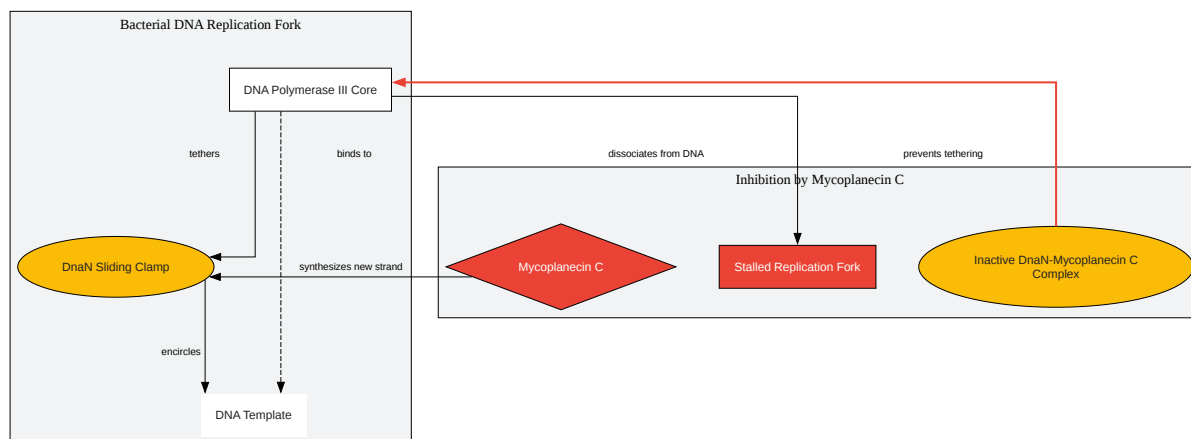
Introduction

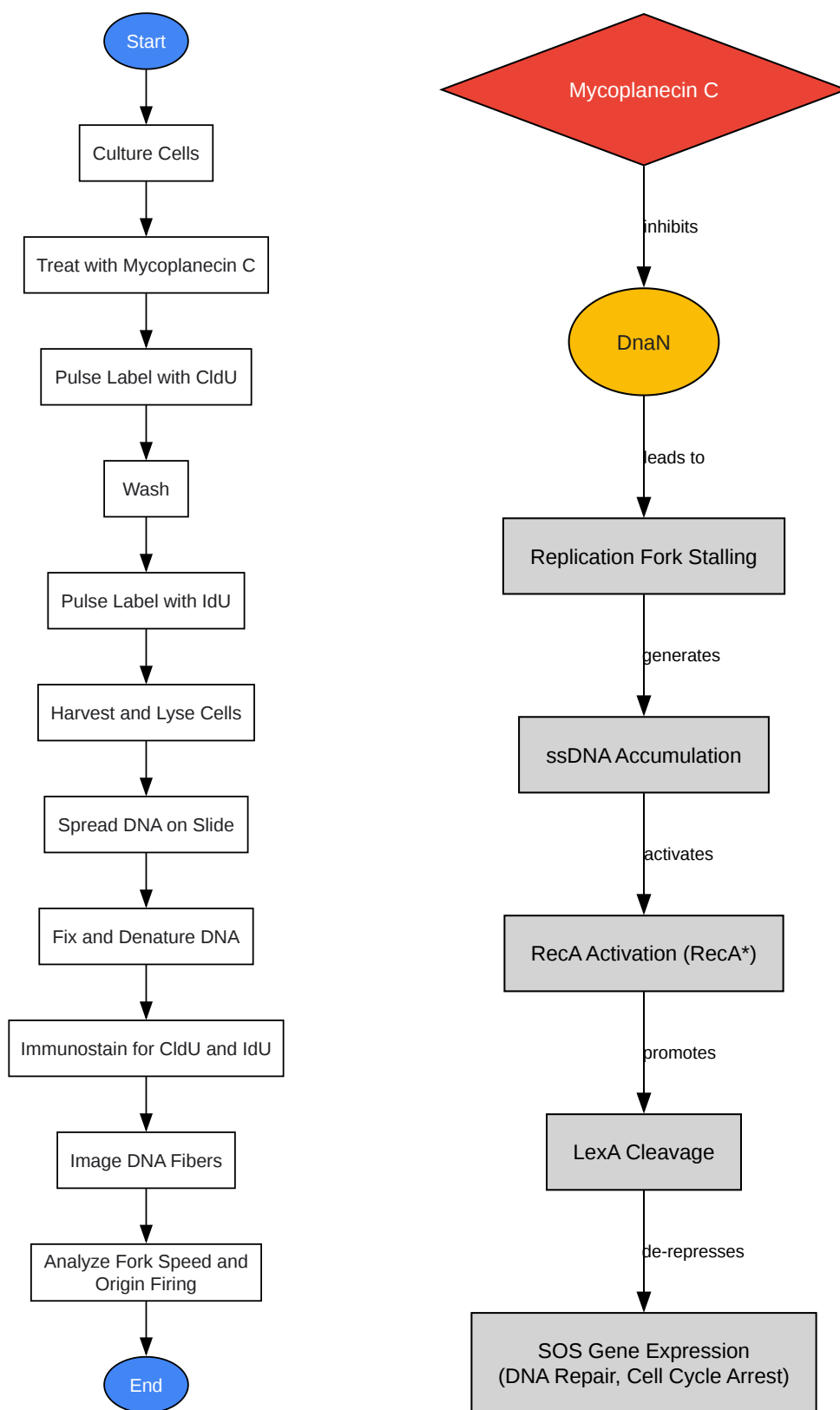
Mycoplanecin C is a potent antibiotic that has emerged as a valuable chemical probe for the intricate study of DNA replication. Its high specificity for a key component of the replication machinery in certain bacteria makes it an excellent tool for dissecting the molecular mechanisms that govern genome duplication. This document provides detailed application notes and experimental protocols for utilizing **Mycoplanecin C** to investigate DNA replication, catering to researchers in molecular biology, drug development, and related fields.

Mycoplanecin C's primary target is the DNA polymerase III sliding clamp, DnaN, a ring-shaped protein crucial for the processivity of the replicative polymerase in bacteria[1][2][3][4]. By inhibiting DnaN, **Mycoplanecin C** effectively stalls DNA replication, leading to the activation of cellular stress responses, such as the SOS response, and ultimately, bacterial cell death[5]. Its targeted mechanism of action provides a unique opportunity to study the consequences of replication fork stalling and the subsequent cellular repair pathways.

Mechanism of Action: Targeting the DNA Sliding Clamp

Mycoplanecin C functions by binding with high affinity to the DnaN sliding clamp[1][3][4]. This interaction prevents the clamp from effectively tethering the DNA polymerase III core to the DNA template. The loss of this crucial interaction dramatically reduces the processivity of the polymerase, leading to the dissociation of the replication machinery and the stalling of replication forks. This targeted disruption of the replisome makes **Mycoplanecin C** a precise tool for inducing replication stress and studying its downstream consequences.





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